5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
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Overview
Description
“5-Bromo-6-methoxybenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H6BrNOS2 . It is a derivative of benzo[d]thiazole-2-thiol, a class of compounds known for their potent inhibitory activity against quorum sensing in Gram-negative bacteria .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzo[d]thiazole-2-thiol derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various other compounds . The synthesis process often involves the design and evaluation of a library of compounds to find novel inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a methoxy group at the 6th position . The thiol group is attached at the 2nd position of the benzothiazole ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 276.17 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol is a compound of interest in various synthetic and characterization studies. For instance, its derivatives have been synthesized to evaluate their antiproliferative activity, with certain compounds exhibiting promising results. The synthesis of these derivatives involves reactions with phenacyl bromides, demonstrating the compound's versatility in chemical transformations (Narayana, Raj, & Sarojini, 2010).
Anticonvulsant Properties
Compounds derived from this compound have been evaluated for anticonvulsant activities. Some derivatives showed significant activity against tonic seizures in the Maximal Electroshock (MES) model and against clonic seizures by PTZ-induced seizure model, suggesting their potential as anticonvulsant agents. This highlights the therapeutic potential of compounds derived from this compound in treating seizure disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
Antibacterial and Anti-inflammatory Activities
Novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives synthesized from this compound and related compounds have been explored for their antibacterial activity. These studies suggest that certain derivatives possess weak to moderate antibacterial potential, indicating the compound's relevance in developing new antibacterial agents. Additionally, derivatives have shown anti-inflammatory activity, further expanding the compound's utility in medicinal chemistry (Rehman, Siddiqa, Abbasi, Siddiqui, Khan, Rasool, & Shah, 2018).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . This system is crucial for bacterial cell-cell communication and plays a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with the lasB quorum sensing system, inhibiting its function . Docking studies have shown that the compound binds to the active site of the lasB system with better affinity compared to reference compounds .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The compound’s effectiveness at high concentrations (up to 1000 μg ml −1) suggests that it may have good bioavailability .
Result of Action
The compound’s action results in promising quorum-sensing inhibition . In addition, it has been observed to moderately inhibit the formation of biofilms in Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the concentration of the compound can affect its ability to inhibit bacterial growth . .
Properties
IUPAC Name |
5-bromo-6-methoxy-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS2/c1-11-6-3-7-5(2-4(6)9)10-8(12)13-7/h2-3H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAGEHCGWCLLAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=S)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681973 |
Source
|
Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-85-8 |
Source
|
Record name | 5-Bromo-6-methoxy-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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